molecular formula C25H22FN5O3 B2867790 7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-60-7

7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2867790
CAS RN: 1021026-60-7
M. Wt: 459.481
InChI Key: XHOKVBCHFHMDIA-UHFFFAOYSA-N
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Description

7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H22FN5O3 and its molecular weight is 459.481. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound exhibits potential anticancer activity. A study demonstrates that similar fluoro-substituted compounds, such as 6-Fluorobenzo[b]pyran-4-one derivatives, show anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).

Antipsychotic Potential

The compound may have potential as an antipsychotic agent. Compounds with similar structures, like conformationally restricted butyrophenones, have shown affinity for dopamine and serotonin receptors, suggesting potential as neuroleptic drugs (Raviña et al., 2000).

5-HT2 Antagonist Activity

This compound could potentially act as a 5-HT2 antagonist. Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-(4-fluorobenzoyl)piperidine group has shown potent 5-HT2 antagonist activity, indicating its use in central nervous system disorders (Watanabe et al., 1992).

Dopamine Receptor Ligand

The structure suggests potential as a dopamine receptor ligand. A similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, has shown affinity for dopamine receptors, indicating its potential in treating disorders related to dopamine dysfunction (Fang-wei, 2013).

Mycobacterium Tuberculosis GyrB Inhibitors

The compound might also be effective against Mycobacterium tuberculosis. Research on similar structures, like thiazole-aminopiperidine hybrid analogues, has shown significant activity against Mycobacterium tuberculosis GyrB (Jeankumar et al., 2013).

Antitumor Activity

There is potential for antitumor activity. Similar compounds, like 3-phenylpiperazinyl-1-trans-propenes, have shown cytotoxic activity against tumor cell lines and significant in vivo antitumor activity (Naito et al., 2005).

properties

IUPAC Name

7-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKVBCHFHMDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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